3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1111637-94-5. It has a molecular weight of 211.06 and its linear formula is C8H7BrN2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with a bromine atom at the 3-position and a methyl group at the 5-position .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It should be stored in a dry place .Scientific Research Applications
Synthesis of Heterocycles
3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is utilized in the synthesis of complex heterocycles. A study by Alekseyev, Amirova, and Terenin (2015) demonstrated the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks using Fischer indole cyclization. This method allows for building 5-bromo-7-azaindole scaffolds, valuable for further chemical modifications (Alekseyev, Amirova, & Terenin, 2015).
Antibacterial Activity
The compound also finds applications in developing antibacterial agents. Toja, Kettenring, Goldstein, and Tarzia (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids with noted antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Efficient Synthesis Methods
In another research, Nechayev, Gorobets, Kovalenko, and Tolmachev (2013) developed an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, showcasing the versatility of pyrrolopyridine derivatives in chemical synthesis (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Total Synthesis of Alkaloids
Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) applied 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine in the total synthesis of the natural alkaloid variolin B. This showcases its role in synthesizing complex natural products (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Cyclization Reactions
Davis, Wakefield, and Wardell (1992) explored the use of 3-methylazines, combined with nitriles, to produce compounds like 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, further demonstrating the compound's utility in cyclization reactions to create novel pyrrolopyridines (Davis, Wakefield, & Wardell, 1992).
Intermediate in Insecticide Synthesis
Niu Wen-bo (2011) reported the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in producing the insecticide chlor-antraniliprole, demonstrating its role in agrochemical synthesis (Niu Wen-bo, 2011).
Photoreactions and Spectroscopy
Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, and Herbich (2012) studied 2-(1H-pyrazol-5-yl)pyridines and derivatives, including 3-bromo-1H-pyrazol-5-ylpyridine, revealing insights into photoreactions and spectroscopy of such compounds (Vetokhina et al., 2012).
Functional Materials and Agrochemicals
Minakata, Itoh, Komatsu, and Ohshiro (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine for applications in creating functional materials and agrochemicals. This included the synthesis of multidentate agents and podant-type compounds (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Mechanism of Action
Pyrrolopyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, “3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” might also exhibit similar activities, but specific studies would be needed to confirm this.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions for “3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” and similar compounds could involve further exploration of their potential as FGFR inhibitors, given the crucial role of FGFR in various types of tumors . This could include more detailed studies on their synthesis, mechanism of action, and biological activity.
Properties
IUPAC Name |
3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMFWNWKLYMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265968 | |
Record name | 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-41-0 | |
Record name | 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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